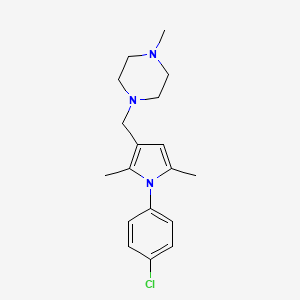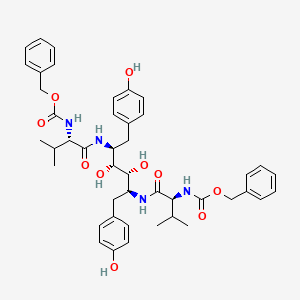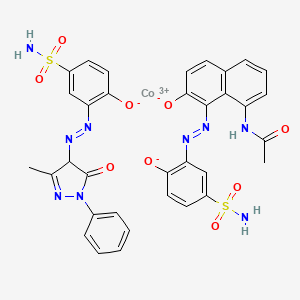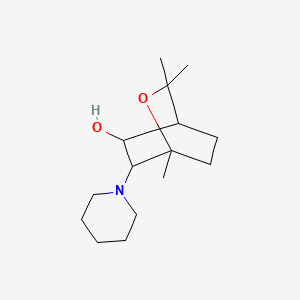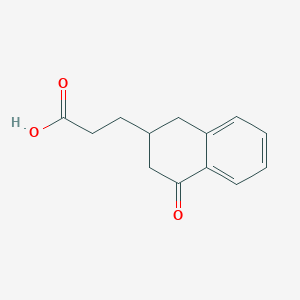
3-(4-Oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 280685 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Méthodes De Préparation
The preparation of NSC 280685 involves several synthetic routes and reaction conditions. One common method includes the induction of pluripotent stem cells to neural stem cells using specific media and reagents. This process typically involves the use of a serum-free neural induction medium, which can convert pluripotent stem cells into neural stem cells with high efficiency . The preparation also requires various materials such as Neurobasal® Medium, GIBCO® Neural Induction Supplement, and other reagents .
Analyse Des Réactions Chimiques
NSC 280685 undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions can vary, but common reagents include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
NSC 280685 has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of neural stem cells. In biology, it plays a crucial role in understanding the differentiation and proliferation of neural stem cells. In medicine, NSC 280685 is explored for its potential in treating neurodegenerative diseases and other neurological disorders. Additionally, it has industrial applications in the development of new materials and technologies .
Mécanisme D'action
The mechanism of action of NSC 280685 involves its interaction with specific molecular targets and pathways. It is known to influence the differentiation and proliferation of neural stem cells by modulating various signaling pathways. These pathways include those involved in cell growth, differentiation, and survival. The exact molecular targets and pathways can vary depending on the specific context and application .
Comparaison Avec Des Composés Similaires
NSC 280685 can be compared with other similar compounds, such as other neural stem cell inducers and modulators. Some similar compounds include those used in the induction of pluripotent stem cells to neural stem cells, such as specific growth factors and signaling molecules. What sets NSC 280685 apart is its high efficiency and specificity in inducing neural stem cell differentiation .
Propriétés
Numéro CAS |
35883-78-4 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
3-(4-oxo-2,3-dihydro-1H-naphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H14O3/c14-12-8-9(5-6-13(15)16)7-10-3-1-2-4-11(10)12/h1-4,9H,5-8H2,(H,15,16) |
Clé InChI |
GRTLFHIPTCBPMG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)C2=CC=CC=C21)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


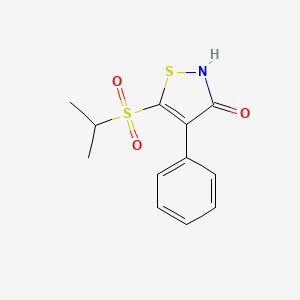
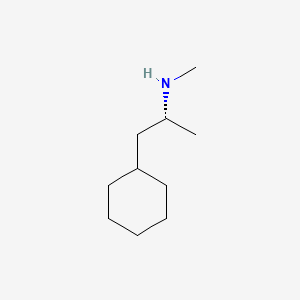

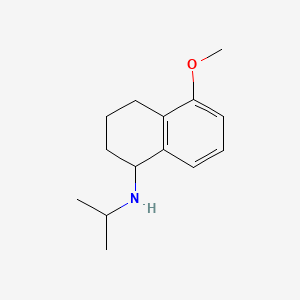
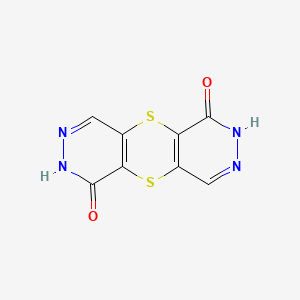
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
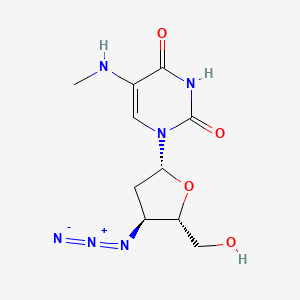

![N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine](/img/structure/B12800976.png)
